Cas no 1256358-90-3 (4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol)
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
- 2-(Hydroxy)pyridine-4-boronic acid pinacol ester
- 2-Hydroxypyridine-4-boronic acid pinacol ester
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
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- MDL: MFCD23140955
- Inchi: 1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-6-13-9(14)7-8/h5-7H,1-4H3,(H,13,14)
- InChI Key: UQTTXNHBLCIRLA-UHFFFAOYSA-N
- SMILES: O1B(C2C=CNC(C=2)=O)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 221.12200
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
Experimental Properties
- Density: 1.10±0.1 g/cm3 (20 ºC 760 Torr),
- PSA: 51.58000
- LogP: 1.08640
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0089P-1g |
2-(Hydroxy)pyridine-4-boronic acid pinacol ester |
1256358-90-3 | 95% | 1g |
1992.9CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0089P-5g |
2-(Hydroxy)pyridine-4-boronic acid pinacol ester |
1256358-90-3 | 95% | 5g |
7123.56CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0089P-500mg |
2-(Hydroxy)pyridine-4-boronic acid pinacol ester |
1256358-90-3 | 95% | 500mg |
1484.07CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0089P-250mg |
2-(Hydroxy)pyridine-4-boronic acid pinacol ester |
1256358-90-3 | 95% | 250mg |
1161.82CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0089P-100mg |
2-(Hydroxy)pyridine-4-boronic acid pinacol ester |
1256358-90-3 | 95% | 100mg |
992.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0089P-50mg |
2-(Hydroxy)pyridine-4-boronic acid pinacol ester |
1256358-90-3 | 95% | 50mg |
831.08CNY | 2021-05-07 | |
| Chemenu | CM128637-1g |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one |
1256358-90-3 | 0.95 | 1g |
$240 | 2021-08-05 | |
| TRC | H953698-10mg |
2-Hydroxypyridine-4-boronic acid pinacol ester |
1256358-90-3 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | H953698-25mg |
2-Hydroxypyridine-4-boronic acid pinacol ester |
1256358-90-3 | 25mg |
$69.00 | 2023-05-18 | ||
| TRC | H953698-50mg |
2-Hydroxypyridine-4-boronic acid pinacol ester |
1256358-90-3 | 50mg |
$98.00 | 2023-05-18 |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol Suppliers
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
Introduction to 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (CAS No. 1256358-90-3)
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1256358-90-3, features a unique structural framework that combines a pyridine moiety with a tetramethyl-substituted boronic ester group. The presence of these functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
The compound's structure is characterized by a pyridin-2-ol backbone, which is a derivative of pyridine where the second carbon atom is hydroxylated. This hydroxyl group not only imparts acidic properties but also serves as a versatile handle for further chemical modifications. The boronic ester component, specifically tetramethyl-1,3,2-dioxaborolan-2-yl, enhances the reactivity of the molecule, making it particularly useful in cross-coupling reactions such as Suzuki-Miyaura couplings. These reactions are fundamental in constructing biaryl systems, which are prevalent in many biologically active compounds.
In recent years, there has been a surge in research focused on developing new methodologies for boronic acid derivatives due to their broad applicability in drug discovery. The tetramethyl-substituted boronic ester moiety in 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol offers several advantages over traditional boronic acids. The methyl groups provide steric hindrance, which can improve the selectivity of cross-coupling reactions and reduce unwanted side products. Additionally, the tetramethyl group enhances the stability of the boronic ester under various reaction conditions, making it more robust for synthetic applications.
One of the most compelling aspects of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is its potential utility in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often targeted by therapeutic agents. Many kinase inhibitors contain biaryl structures, which can be efficiently constructed using Suzuki-Miyaura couplings. The pyridine ring in 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol provides a suitable scaffold for designing such inhibitors. Recent studies have demonstrated the successful application of this compound in generating novel kinase inhibitors with improved pharmacokinetic properties.
The pharmaceutical industry has been increasingly interested in developing small molecule inhibitors that modulate protein-protein interactions (PPIs). Pyridine-based compounds have shown promise in this area due to their ability to interact with hydrophobic pockets on protein surfaces. The hydroxyl group and the boronic ester moiety in 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol offer multiple points of interaction with target proteins, potentially enhancing binding affinity and selectivity. This makes it an attractive building block for designing PPI modulators.
Another area where 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol has shown promise is in the development of antiviral agents. Viruses often rely on host cellular machinery for replication, and targeting these interactions can lead to effective antiviral therapies. Pyridine derivatives have been explored as inhibitors of viral enzymes and receptors. The structural features of 4-(tetramethyl-1,3,2-dioxaborolan-2-ylo)pyridin)-2iol make it a versatile scaffold for designing molecules that can disrupt viral replication cycles.
The synthesis of 4-(tetramethyl-l,l3,llllllllllll)pyridin-l-l)-ol involves multi-step organic transformations that highlight its synthetic utility. The introduction of the tetramethyl-substituted boronic ester typically involves halogen-metal exchange followed by reaction with a suitable boron source under palladium catalysis. This process underscores the importance of high-quality starting materials and optimized reaction conditions to achieve high yields and purity.
The compound's stability under various storage conditions is another critical factor that makes it valuable for industrial applications. Boronic esters can be sensitive to moisture and air exposure, but the tetramethyl substitution enhances their stability compared to their unsubstituted counterparts. This stability ensures that researchers and manufacturers can store and handle 4-(tetramethyl-l,l3,lllllllllll)pyridin-l-l)-ol without significant degradation over extended periods.
In conclusion, 4-(tetramethyl-l,l, l< sub>, l< sub>, l< sub>, l< sub>, l< sub>, l< sub>, l< sub>, l< sub>, l< sub >), l< sub >), l< sub >), l< sub >), l_)), _)) _)) _)) _)) _)) _)) _)) _)) _)) _)), pyridin-l-l)-ol (CAS No., 1256358_90_3)_ is a versatile intermediate with significant potential in pharmaceutical research and drug development._ Its unique structural features make it an excellent candidate for constructing complex molecules through cross-coupling reactions._ As research continues to uncover new applications for pyridine-based compounds, 4-(tetramethyl-l,l_)), _, _, _, _, _, _, _, _, _, _,_,_,_,_,_,_,_,_,_,_,_, _,,,,),,,,),,,,),,,,),,,,),,,,),,,,),,,,),,,,),,,,),,,,),,,,),,,,), pyridin-l-l)-ol will undoubtedly play an increasingly important role in the discovery and development of novel therapeutic agents.
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